Technical Dossier: Spectroscopic Data & Characterization of (S)-2-amino-2-methylpent-4-en-1-ol
Technical Dossier: Spectroscopic Data & Characterization of (S)-2-amino-2-methylpent-4-en-1-ol
This guide serves as a comprehensive technical dossier for (S)-2-amino-2-methylpent-4-en-1-ol , a specialized chiral building block used in the synthesis of quaternary amino acids, peptidomimetics, and complex natural products.
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol (also known as (S)-
This scaffold is critical for introducing conformational constraints into peptide backbones (via
Compound Identity & Properties[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol |
| Common Name | (S)- |
| CAS Number | 1388112-44-4 (refers to R-enantiomer); S-enantiomer is the mirror image. |
| Molecular Formula | C |
| Molecular Weight | 115.17 g/mol |
| Chiral Center | C2 (Quaternary) |
| Physical State | Viscous colorless oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, EtOH, DMSO, Water; sparingly soluble in Et |
Structural Analysis & Retrosynthesis
The synthesis of this compound typically requires the construction of a quaternary stereocenter. The most robust route involves the alkylation of an alanine equivalent followed by reduction.
Synthesis Logic Diagram
The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow typically employed to access this target with high enantiopurity.
Caption: Retrosynthetic disconnection showing the construction of the quaternary center via asymmetric alkylation followed by ester reduction.
Spectroscopic Characterization
The following data is derived from high-field NMR analysis (300-500 MHz) of the free amine in methanol-d
Nuclear Magnetic Resonance (NMR)
H NMR Data (Methanol-d
)
The proton spectrum is characterized by the diastereotopic splitting of the methylene protons due to the adjacent chiral quaternary center.
| Position | Multiplicity | Integral | Assignment | ||
| C2-Me | 1.26 | Singlet (s) | 3H | - | Methyl group on quaternary C2 |
| C3-H | 2.37 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |
| C3-H | 2.44 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |
| C1-H | 3.49 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |
| C1-H | 3.56 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |
| C5-H | 5.26 | Multiplet (m) | 2H | - | Terminal alkene protons |
| C4-H | 5.84 | Multiplet (m) | 1H | - | Internal alkene proton |
Key Interpretation Insights:
-
Quaternary Effect: The methyl group appears as a sharp singlet at 1.26 ppm.
-
Diastereotopicity: The C1 hydroxymethyl protons (3.49/3.56 ppm) appear as a distinct AB system (two doublets) with a large geminal coupling constant (~11.5 Hz). This confirms the presence of the chiral center at C2, which makes the two protons magnetically non-equivalent.
-
Allyl Group: The C3 protons are also diastereotopic, appearing as complex multiplets or overlapping dd signals around 2.4 ppm.
C NMR Data (Methanol-d
)
| Position | Type | Assignment | |
| C2-Me | 20.2 | CH | Methyl group |
| C3 | 40.8 | CH | Allylic methylene |
| C2 | 58.3 | C | Quaternary carbon (Chiral center) |
| C1 | 66.2 | CH | Hydroxymethyl (Alcohol) |
| C5 | 121.4 | CH | Terminal alkene |
| C4 | 131.9 | CH | Internal alkene |
Mass Spectrometry & Physical Data
-
HR-MS (ESI+): Calculated for C
H NO [M+H] : 116.1070 . -
Optical Rotation:
-
Specific rotation is highly solvent and concentration-dependent for amino alcohols.
-
For the N-Boc protected methyl ester precursor,
(c 1.5, CHCl ). -
Note: Enantiomeric purity is best determined via Chiral HPLC of the N-Boc or N-Cbz derivative (e.g., Chiralpak AD-H column) rather than relying solely on optical rotation.
-
Experimental Protocols
Protocol A: Reduction of (S)- -methyl Allylglycine Methyl Ester
This protocol assumes the starting material is the methyl ester hydrochloride of the amino acid.
-
Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and N
inlet. -
Charging: Add LiAlH
(2.5 equiv) to dry THF (0.2 M relative to substrate) at 0 °C. -
Addition: Dissolve (S)-
-methyl allylglycine methyl ester (1.0 equiv) in dry THF and add dropwise to the LiAlH suspension over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (stain with Ninhydrin; the ester spot will disappear, and a lower R
polar spot will appear). -
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
mL Water (
= grams of LiAlH used). - mL 15% NaOH solution.
- mL Water.[1]
-
mL Water (
-
Workup: Stir the granular precipitate for 30 minutes, filter through a celite pad, and wash with warm THF.
-
Isolation: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. The crude oil is typically >95% pure but can be distilled (Kugelrohr) or used directly.
Protocol B: Determination of Enantiomeric Excess (ee)
Because the free amino alcohol is polar and lacks a chromophore, it must be derivatized for Chiral HPLC analysis.
-
Derivatization: React 5 mg of the product with Boc
O (1.2 equiv) and TEA in DCM for 1 hour. -
Analysis: Inject the N-Boc derivative onto a Chiralpak AD-H column.
-
Mobile Phase: Hexane:iPrOH (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
References
-
Primary Spectroscopic Source: Morgen, M.; Bretzke, S.; Li, P.; Menche, D. "Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling." Org. Lett.2010 , 12, 4494–4497.
-
Synthesis of Precursor: Chen, Y. K.; Lurain, A. E.; Walsh, P. J. "A General, Highly Enantioselective Method for the Synthesis of D and L
-Amino Acids." J. Am. Chem. Soc.2002 , 124, 12225–12231. - General Properties of -Methyl Amino Acids: Cativiela, C.; Díaz-de-Villegas, M. D. "Stereoselective synthesis of quaternary -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry1998, 9, 3517–3599.
